Daltroban

Übersicht

Beschreibung

Daltroban is a thromboxane A2 receptor antagonist that was originally described in the mid-1980s by Boehringer Mannheim. It is known for its ability to inhibit the effects of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction. This compound has been studied for its potential therapeutic effects in cardiovascular diseases, particularly in preventing myocardial ischemia-reperfusion injury .

Wissenschaftliche Forschungsanwendungen

Daltroban has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of thromboxane receptor antagonists and their synthesis.

Biology: It is used to study the role of thromboxane A2 in various biological processes, including platelet aggregation and vasoconstriction.

Medicine: this compound has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly in preventing myocardial ischemia-reperfusion injury.

Industry: This compound is used in the development of new pharmaceuticals targeting thromboxane receptors.

Wirkmechanismus

Target of Action

Daltroban, also known as BM 13505 or SKF 96148 , is a selective and specific antagonist of the Thromboxane A2 receptor (TP receptor) . The TP receptor is a primary target of this compound and plays a crucial role in mediating vasoconstriction and promoting platelet aggregation .

Mode of Action

This compound interacts with its primary target, the TP receptor, by acting as a partial agonist . This means that while this compound can bind to the TP receptor and elicit a response, it is unable to induce a maximal response compared to full agonists . This interaction with the TP receptor results in changes such as decreased platelet aggregation and vasoconstriction .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is involved in the metabolism of arachidonic acid (AA) to thromboxane A2 (TxA2) and the F2 isoprostanes . These pathways play important roles in vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling . By acting as a partial agonist at TP receptors, this compound can influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation and vasoconstriction . By acting as a partial agonist at TP receptors, this compound can decrease these responses, which are typically induced by full agonists . This can lead to a reduction in pulmonary arterial pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress can affect the metabolism of arachidonic acid, a process in which this compound is involved . .

Biochemische Analyse

Biochemical Properties

Daltroban interacts with TP receptors, acting as a partial agonist . It was initially presented as a silent TP-receptor antagonist, but recent reports have provided evidence for agonist-like properties of the drug . The intrinsic activity of this compound is mediated by TP receptors .

Cellular Effects

This compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells (PASMCs) induced by cigarette smoke extract (CSE), suggesting a potential role in the regulation of cellular processes .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with TP receptors. It acts as a partial agonist at TP receptors, demonstrating both antagonist and agonist-like properties .

Metabolic Pathways

This compound is involved in the metabolism of arachidonic acid (AA) to thromboxane A2 (TxA2) and the F2 isoprostanes: 8-iso-PGF2α . TxA2 is generated by the metabolism of AA to the unstable metabolite prostaglandin endoperoxide intermediates prostaglandin G2 (PGG2) and PGH2, by the constitutively expressed enzyme cyclooxygenase I (COX 1) and PG endoperoxide synthase .

Vorbereitungsmethoden

Daltroban is synthesized in three steps from P-phenylethylamine. The synthetic route involves the following steps:

Step 1: P-phenylethylamine is reacted with a chlorosulfonyl derivative to form an intermediate sulfonamide.

Step 2: The intermediate is then subjected to a nucleophilic substitution reaction with a benzeneacetic acid derivative.

Step 3: The final product, this compound, is obtained after purification and crystallization.

Industrial production methods for this compound involve optimizing these synthetic steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Daltroban undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Daltroban is compared with other thromboxane A2 receptor antagonists, such as KT2-962. While both compounds inhibit thromboxane A2 receptors, this compound has been shown to have unique properties in terms of its partial agonist activity at these receptors. This partial agonist activity may contribute to its therapeutic effects in certain conditions .

Similar compounds include:

BM 13.505: A structurally related thromboxane A2 receptor antagonist with similar pharmacological properties.

This compound’s uniqueness lies in its partial agonist activity, which distinguishes it from other thromboxane A2 receptor antagonists that act purely as antagonists .

Eigenschaften

IUPAC Name |

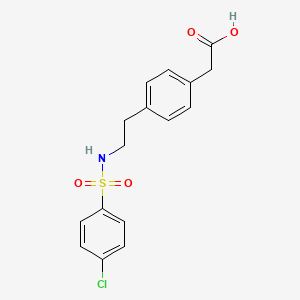

2-[4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c17-14-5-7-15(8-6-14)23(21,22)18-10-9-12-1-3-13(4-2-12)11-16(19)20/h1-8,18H,9-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULOBWFWYDMECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046501 | |

| Record name | Daltroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79094-20-5 | |

| Record name | Daltroban [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079094205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daltroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daltroban | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALTROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25VDY08ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Daltroban?

A1: this compound exerts its effects by selectively antagonizing TXA2 receptors. [, , , , , , , ]. This means it binds to these receptors and blocks the actions of TXA2, a potent vasoconstrictor and inducer of platelet aggregation.

Q2: How does this compound affect blood pressure?

A2: By blocking TXA2 receptors, this compound can prevent TXA2-mediated vasoconstriction. In animal models of hypertension, including pregnancy-induced hypertension and those related to adriamycin nephropathy, this compound administration normalized blood pressure. [, , , ].

Q3: How does this compound impact renal function in obstructive jaundice?

A4: Studies in rats with bile-duct ligation, a model of obstructive jaundice, demonstrate that this compound can normalize glomerular filtration rate (GFR), which is often impaired in this condition. []. This effect is attributed to this compound's ability to block the actions of increased thromboxane levels in the kidneys. [].

Q4: Can this compound influence the exercise pressor reflex?

A5: Research suggests that this compound can attenuate the exaggerated exercise pressor reflex observed in rat models of peripheral artery disease and heart failure. [, , , ]. This effect is likely related to its ability to block TXA2 receptors on the sensory endings of thin fiber muscle afferents, which are involved in mediating this reflex. [, , ].

Q5: Are there any studies exploring the structure-activity relationship (SAR) of this compound and its derivatives?

A6: Yes, some studies investigate the SAR of this compound analogs. For instance, researchers designed and synthesized chloroquinolylvinyl derivatives, aiming to develop a dual antagonist of TXA2 and LTD4 receptors. []. These studies highlight how structural modifications can impact this compound's activity and potentially lead to the development of compounds with improved potency and selectivity for specific therapeutic applications.

Q6: Are there any studies investigating the effects of this compound on cultured cells?

A8: Yes, this compound's effects have been investigated in various cell culture models. For instance, it has been shown to protect cultured neonatal rat heart cells from damage induced by oxygen and glucose deprivation. []. This suggests a potential protective effect of this compound on cardiac cells under ischemic conditions.

Q7: What are the findings from in vivo studies using this compound in models of atherosclerosis?

A9: In a study using cholesterol-fed rabbits (a model of atherosclerosis), this compound effectively antagonized the enhanced platelet aggregation and thromboxane formation observed in this condition. []. While the study did not find an effect on atherosclerotic plaque formation itself, the reduction in platelet hyperreactivity suggests a potential role for this compound in addressing this aspect of the disease. [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.